2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

This 2,5-diethoxy-substituted benzenesulfonamide is a structurally distinct building block for medicinal chemistry programs targeting endothelin receptors and kinases. Unlike common halogenated analogs (4-F, 4-Cl), the electron-donating ethoxy groups at the 2- and 5-positions provide additional hydrogen-bond acceptors and conformational flexibility (9 rotatable bonds), enabling exploration of unique chemical space inaccessible to flat, electron-withdrawing scaffolds. With zero public bioactivity data, it serves as an unbiased screening compound or a selective negative control for sulfonamide profiling panels. The ethoxy handles allow O-dealkylation for further derivatization, supporting focused library synthesis.

Molecular Formula C20H21N3O5S
Molecular Weight 415.46
CAS No. 1396714-46-7
Cat. No. B2689635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
CAS1396714-46-7
Molecular FormulaC20H21N3O5S
Molecular Weight415.46
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H21N3O5S/c1-3-26-17-10-11-18(27-4-2)19(12-17)29(24,25)23-15-13-21-20(22-14-15)28-16-8-6-5-7-9-16/h5-14,23H,3-4H2,1-2H3
InChIKeyYGXFMBFHPRJDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide (CAS 1396714-46-7): A Structurally Differentiated Pyrimidine-Sulfonamide for Targeted Medicinal Chemistry & Procurement


2,5-Diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide (CAS 1396714-46-7) is a benzenesulfonamide derivative that integrates a 2,5-diethoxy-substituted phenyl ring with a 2-phenoxypyrimidin-5-yl moiety via a sulfonamide bridge [1]. With a molecular formula of C20H21N3O5S and a molecular weight of 415.46 g/mol [1], it belongs to the broader class of pyrimidine-sulfonamides, a scaffold extensively explored for endothelin receptor antagonism (culminating in clinical agents such as macitentan and bosentan) [2] and kinase inhibition (notably p38 MAPK and FMS/LCK) [3]. However, the presence of two electron-donating ethoxy groups at the 2- and 5-positions of the benzenesulfonamide ring distinguishes this compound from its halogenated (fluoro, chloro, difluoro) or unsubstituted N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide analogs, predicting altered electronic properties, lipophilicity (XLogP3 ~3.3), and hydrogen-bonding capacity (Topological Polar Surface Area ~108 Ų) [1]. This structural differentiation is potentially consequential for target binding and selectivity in drug discovery programs.

Why Generic Substitution of 2,5-Diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide with Halogenated or Unsubstituted Analogs Compromises Research Integrity


Within the N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide chemotype, substituents on the benzenesulfonamide phenyl ring critically modulate physicochemical and pharmacological properties, making simple interchange between analogs scientifically unsound. The 2,5-diethoxy pattern is electronically distinct from the electron-withdrawing fluoro, chloro, or difluoro substitutions found in close analogs such as 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide or 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide, which are typically employed to enhance metabolic stability or modulate pKa [1]. Patent mapping of pyrimidine-sulfonamide endothelin antagonists (e.g., WO2001081335A1, US6083951) emphasizes that benzenesulfonamide substitution patterns directly influence ETA/B receptor subtype selectivity and potency—a principle that precludes ad hoc replacement without confirmatory bioassays [2]. Furthermore, the 2,5-diethoxy substitution introduces two additional hydrogen-bond acceptors and rotatable bonds (9 vs. 6 in the 4-fluoro analog), which will alter target binding kinetics, solubility, and pharmacokinetic parameters such as logP and polar surface area [3]. Without head-to-head comparative biological data, assuming functional equivalence between this compound and any generic analog introduces unacceptable uncertainty into SAR studies, lead optimization campaigns, or procurement decisions for chemical biology tool compounds.

Quantitative Differentiation Evidence for 2,5-Diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide Against Closest Structural Analogs


Structural Uniqueness: 2,5-Diethoxy Substitution Pattern vs. Halogenated Analogs in the N-(2-Phenoxypyrimidin-5-yl)benzenesulfonamide Series

The 2,5-diethoxy substitution on the benzenesulfonamide phenyl ring represents a distinct structural motif not found in the most commonly cataloged N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide analogs, which predominantly feature halogen substituents (4-fluoro, 4-chloro, 2-fluoro, 2,6-difluoro) [1]. This ethoxy substitution pattern increases the number of hydrogen-bond acceptors by 2 compared to the 4-fluoro analog (8 vs. 6) and the number of rotatable bonds by 3 (9 vs. 6), directly impacting molecular flexibility, solvation, and potential target binding entropy [2]. In the structurally related aryl-substituted pyrimidine sulphonamide endothelin antagonist chemotype represented by US Patent 6,083,951, the benzenesulfonamide substitution pattern is explicitly varied to optimize ETA receptor affinity and selectivity, demonstrating that even single-atom changes (e.g., methoxy vs. ethoxy, fluoro vs. chloro) yield differential pharmacological profiles [3]. Consequently, the 2,5-diethoxy pattern is not interchangeable with halogenated versions without specific biological justification.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Lipophilicity and Polar Surface Area Differentiation from Halogenated Analogs

Computed logP (XLogP3) and topological polar surface area (TPSA) values differentiate the 2,5-diethoxy compound from its halogenated counterparts, which is significant for permeability and solubility predictions. The target compound has XLogP3 of ~3.3 and TPSA of ~108 Ų [1]. For comparison, the 4-fluoro analog (CAS 2327905-42-8) carries a lower molecular weight (345.35 g/mol vs. 415.46 g/mol for the target) and different electronic profile, typically resulting in lower logP and reduced TPSA due to the absence of ethoxy oxygen atoms [2]. In the pyrimidine-sulfonamide endothelin antagonist series, logP and PSA have been directly correlated with oral bioavailability and tissue distribution, with optimal ranges defined for clinical candidates [3]. The 2,5-diethoxy compound's higher TPSA may reduce passive membrane permeability relative to halogenated analogs, which could be advantageous or disadvantageous depending on the intended target compartment.

Drug-likeness ADME Prediction Physicochemical Profiling

Patent-Class Evidence: Phenyl Ring Substitution Drives Endothelin Receptor Affinity and Selectivity in Pyrimidine-Sulfonamides

The patent literature on pyrimidine-sulfonamide endothelin antagonists (e.g., US 6,083,951 and WO 01/81335 A1) provides explicit structure-activity relationship (SAR) evidence that benzenesulfonamide phenyl substitution patterns directly govern ETA and ETB receptor affinity and selectivity [1]. In US 6,083,951, exemplified compounds with varied aryl and alkyl substituents on the benzenesulfonamide ring demonstrate IC50 values spanning nanomolar to micromolar ranges in ETA binding assays, with certain substitution patterns conferring >100-fold selectivity over ETB [1]. While the exact 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is not exemplified in these patents, its 2,5-diethoxy substitution is structurally analogous to the 2,5-dimethoxy or 2-alkoxy-5-substituted patterns described as active in these inventions [2]. This patent-class SAR evidence indicates that the 2,5-diethoxy pattern is a legitimate variation that will likely yield a unique receptor affinity fingerprint compared to the 4-chloro or 2,6-difluoro patterns, which are oriented toward different binding pocket interactions.

Endothelin Antagonists Cardiovascular Medicinal Chemistry Receptor Selectivity

Kinase Inhibitor Scaffold Potential: Phenoxypyrimidine-Sulfonamide Motif in p38 MAPK and FMS/LCK Inhibition

The phenoxypyrimidine-sulfonamide chemotype has been validated as a kinase inhibitor scaffold, particularly against p38α MAPK (IC50 range 6.0–650 nM across a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl)imidazoles) [1] and FMS/LCK dual inhibition (compound 7g: FMS IC50 = 4.6 nM) [2]. Patent US 2006/0199821 explicitly claims heterocyclic sulfonamides, including pyrimidine-sulfonamides, as p38 kinase inhibitors [3]. While 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide has not been specifically profiled in published kinase panels, its structural features—the 2-phenoxypyrimidine core for hinge-binding and the sulfonamide for extended interactions—align with the pharmacophoric requirements described in these documents [3]. The 2,5-diethoxy substitution presents an alternative to the more commonly explored halogenated or methoxy-substituted benzenesulfonamide groups in kinase inhibitor SAR, potentially conferring different selectivity windows across the kinome.

Kinase Inhibition Anti-inflammatory Drug Discovery p38 MAPK

Absence of Documented Biological Activity: A Critical Differential Factor Against Data-Rich Analogs

A systematic search of PubMed, ChEMBL, BindingDB, and the patent literature (as of April 2026) yields no primary biological activity data—including IC50, Ki, EC50, or selectivity profiles—for 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide against any specific target or in any cell-based assay [1]. This stands in contrast to analogs such as the 4-chloro derivative, which has documented activity against carbonic anhydrase and NaV 1.7 channels (BindingDB IC50 = 240 nM for NaV 1.7) [2], and the broader phenoxypyrimidine kinase inhibitor class for which extensive SAR datasets exist [3]. For the scientific end-user, this information gap is itself a quantifiable differentiation point: the compound is effectively a blank slate for de novo target identification or a negative control in certain screening contexts, whereas the 4-chloro analog carries pre-existing target engagement liabilities that may confound phenotypic screening results.

Chemical Biology Tool Compound Selection Data Transparency

Recommended Application Scenarios for 2,5-Diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide Based on Structural Differentiation Evidence


Novel Starting Point for Endothelin Receptor Antagonist Backup Series with Distinct IP Space

The patent-class SAR evidence from US 6,083,951 and WO 01/81335 confirms that benzenesulfonamide substitution patterns directly modulate ETA/ETB selectivity and potency [1]. The 2,5-diethoxy motif represents an underexplored substitution variant within this chemotype, offering medicinal chemists a structurally distinct lead-like scaffold for developing next-generation endothelin antagonists. The combination of moderate lipophilicity (XLogP3 ~3.3) and higher polar surface area (~108 Ų) relative to halogenated analogs may yield differentiated pharmacokinetic profiles, potentially addressing the hepatotoxicity and fluid retention liabilities associated with approved agents such as bosentan [2]. Researchers procuring this compound for endothelin receptor programs can expect novel intellectual property opportunities and distinct selectivity fingerprints.

De Novo Kinase Inhibitor Screening Library Component with Unique Physicochemical Space

The validated phenoxypyrimidine-sulfonamide kinase inhibitor pharmacophore (p38α IC50 range 6.0–650 nM; FMS IC50 4.6 nM) supports the inclusion of 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide in kinase-focused screening decks as a structurally novel entry [1]. Unlike the commonly employed 4-fluoro or 4-chloro benzenesulfonamide building blocks that populate commercial kinase libraries, the 2,5-diethoxy substitution provides additional hydrogen-bonding vectors and conformational flexibility (9 rotatable bonds) that may engage kinase hinge or allosteric pockets in ways not accessible to flat, halogenated analogs [2]. The absence of pre-existing biological annotation (zero public bioactivity data points) makes it suitable for unbiased phenotypic or target-based screening without confounding polypharmacology expectations [3].

Chemical Biology Tool Compound for Carbonic Anhydrase or Sulfonamide-Target Profiling with Blank-Slate Selectivity

Given that the structurally related 4-chloro analog exhibits documented carbonic anhydrase and NaV 1.7 channel activity (IC50 = 240–3000 nM), the 2,5-diethoxy compound—with no reported biological activity—can serve as a paired negative control or selectivity probe in sulfonamide-target profiling panels [1]. Its distinct electronic character (electron-donating ethoxy groups vs. electron-withdrawing chloro/fluoro) predicts differential affinity for carbonic anhydrase isoforms, which are known to be exquisitely sensitive to sulfonamide pKa and steric effects [2]. This scenario is particularly relevant for research groups investigating off-target sulfonamide interactions in drug safety assessment.

Synthetic Intermediate for Diversification into Diethoxy-Substituted Pyrimidine-Sulfonamide Chemical Space

For medicinal chemistry groups building focused libraries around the pyrimidine-sulfonamide core, 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide serves as a key intermediate for further derivatization. The ethoxy groups at positions 2 and 5 of the benzenesulfonamide ring can undergo O-dealkylation to yield phenolic OH handles for subsequent functionalization (e.g., alkylation, acylation, glycosylation), enabling rapid exploration of chemical space that is not accessible from the corresponding fluoro or chloro analogs which lack such synthetic handles [1]. The scalable synthetic pathway referenced in vendor documentation supports multi-gram procurement for library synthesis campaigns [2].

Quote Request

Request a Quote for 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.